Product packaging for 3-(1H-1,2,3-triazol-1-yl)benzonitrile(Cat. No.:CAS No. 85862-70-0)

3-(1H-1,2,3-triazol-1-yl)benzonitrile

Cat. No.: B6147124
CAS No.: 85862-70-0
M. Wt: 170.17 g/mol
InChI Key: KQPSESCHWZAREC-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)benzonitrile (CID 13106116) is a chemical compound with the molecular formula C9H6N4 and an average mass of 170.17 g/mol . This benzonitrile derivative features a 1,2,3-triazole ring system, a pharmacophore known for its significant role in medicinal chemistry due to its ability to form hydrogen bonds and improve solubility and metabolic stability in drug molecules . The compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery research. Its structure is characterized by the SMILES string C1=CC(=CC(=C1)N2C=CN=N2)C#N .A prominent application of this compound is in the design and synthesis of novel immune checkpoint inhibitors. Specifically, this compound and its derivatives have been utilized as key scaffolds in developing small-molecule inhibitors that target the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy . Researchers have employed "click chemistry" to incorporate this triazole-containing benzonitrile moiety into more complex biphenyl-triazole structures to create potential candidates for disrupting the PD-1/PD-L1 axis, offering a promising alternative to monoclonal antibody therapies . The product is intended for research purposes such as chemical synthesis, pharmaceutical development, and biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85862-70-0

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3-(triazol-1-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H

InChI Key

KQPSESCHWZAREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)C#N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 1h 1,2,3 Triazol 1 Yl Benzonitrile and Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The most prominent and widely adopted method for the synthesis of 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). iosrjournals.orgmdpi.com This reaction, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne, facilitated by a copper(I) catalyst. nih.govwikipedia.org The process is lauded for its reliability, mild reaction conditions, and high yields. nih.gov For the synthesis of the parent compound, 3-(1H-1,2,3-triazol-1-yl)benzonitrile, the reaction would typically involve the cycloaddition of 3-azidobenzonitrile (B2877565) with an acetylene (B1199291) source. organic-chemistry.orgevitachem.com

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A key advantage of the CuAAC reaction is its exceptional regioselectivity. thieme-connect.de Unlike the uncatalyzed Huisgen thermal cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed version exclusively yields the 1,4-disubstituted product. nih.govwikipedia.orgnih.gov This specificity is crucial for applications where a single, well-defined isomer is required. The mechanism proceeds through a sequence of steps involving copper(I) acetylide intermediates, which directs the regiochemical outcome. nih.gov

The versatility of this method allows for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazole analogues by varying the azide and alkyne starting materials. For instance, complex benzonitrile (B105546) derivatives have been synthesized by reacting substituted azides with functionalized alkynes, consistently yielding the 1,4-isomer. nih.govnih.gov

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Azide Component Alkyne Component Catalyst System Product Reference
Phenyl Azides N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides CuSO₄·5H₂O, Sodium Ascorbate (B8700270) N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides nih.gov
Benzyl Azide 2-Ethynylaniline Eosin Y, CuCl₂ (Visible Light Promoted) 2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline rsc.org
3-Azidobenzonitrile Phenylacetylene Copper(I) Source 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzonitrile evitachem.com

Optimization of Reaction Conditions and Catalyst Systems

Significant research has focused on optimizing the CuAAC reaction to improve efficiency, expand substrate scope, and simplify procedures. A common and convenient approach involves generating the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent, most notably sodium ascorbate. nih.govnih.gov

The stability and catalytic activity of the copper center are often enhanced by the use of chelating ligands. thieme-connect.de These ligands protect the Cu(I) ion from oxidation and disproportionation, leading to improved reaction rates and yields. tdl.org A variety of ligands have been developed, including tripodal amine ligands and sulfonated bathophenanthroline, each offering specific advantages for different applications, such as bioconjugation. nih.govtdl.org Optimization efforts have also explored the impact of copper concentration, with levels between 50 and 100 μM often being sufficient for high reaction rates. nih.gov

Furthermore, non-conventional energy sources have been employed to accelerate the reaction. Methods utilizing microwave irradiation or visible-light photocatalysis have been shown to significantly reduce reaction times. iosrjournals.orgrsc.org

Table 2: Optimized Catalyst Systems for CuAAC

Catalyst/Precursor Ligand/Additive Solvent Key Feature Reference
CuI Tris(triazolylmethyl)amine Aqueous solutions High catalytic activity; enabled study of tri-copper intermediates tdl.org
CuSO₄ Sodium Ascorbate tBuOH/H₂O Standard, highly effective in situ generation of Cu(I) nih.gov
CuCl₂ Eosin Y (Photosensitizer) Water Visible-light promoted, sustainable conditions rsc.org
Copper(I) phenylacetylide None CH₂Cl₂ Pre-formed, stable catalyst requiring no other additives mdpi.com

Alternative Synthetic Routes and Methodological Innovations

While CuAAC is the predominant method, several alternative and innovative strategies have been developed for the synthesis of 1,2,3-triazoles, including the benzonitrile-substituted variants. These methods can offer different regioselectivity or provide pathways that avoid the use of potentially unstable azide precursors.

Multi-Step Synthesis Approaches

The synthesis of complex this compound analogues often involves multi-step reaction sequences. nih.gov A common strategy is to first synthesize a more complex alkyne or azide precursor, which is then used in a subsequent cycloaddition step. For example, a multi-step procedure can be used to prepare N-propargylated benzamides, which then undergo a CuAAC reaction with various phenyl azides to yield the final triazole products. nih.gov

In a different approach, a series of 3-(4-((...)) -1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized through a multi-step process starting with a pre-formed triazole-containing intermediate. nih.gov This intermediate was then elaborated through reductive amination, where it was reacted with a substituted aldehyde and then reduced with sodium cyanoborohydride (NaCNBH₃) to furnish the complex final products. nih.gov This highlights how the triazole core can be incorporated early in a synthesis and then further functionalized.

Anionic Domino Reactions in Triazole Formation

Domino reactions, or cascade reactions, provide an efficient means of constructing complex molecules like triazoles in a single pot. Anionic domino reactions have been effectively used for triazole synthesis. One such method involves the reaction between NH-based secondary enaminones and tosyl azide, promoted by a base such as sodium tert-butoxide (t-BuONa). iosrjournals.orgorganic-chemistry.org This process proceeds through a key Regitz diazo-transfer to generate N-substituted 1,2,3-triazoles. iosrjournals.org

Another innovative approach utilizes cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction of β-carbonyl phosphonates with azides. nih.gov This system allows for the regioselective synthesis of 1,4-disubstituted, 1,5-disubstituted, and even 1,4,5-trisubstituted triazoles under mild conditions by carefully choosing the substrates. The reaction is proposed to proceed via a cesium-chelated Z-enolate intermediate that acts as an efficient partner in the [3+2] cycloaddition with the azide. nih.gov

Preparation of Precursors and Intermediates

The success of any synthetic strategy hinges on the availability of the necessary precursors and intermediates. For the synthesis of this compound via CuAAC, the key starting material is 3-azidobenzonitrile. This intermediate is typically prepared from 3-aminobenzonitrile (B145674) through a diazotization reaction (using sodium nitrite (B80452) and an acid) followed by substitution with sodium azide.

The synthesis of more complex analogues requires the preparation of functionalized precursors. For example, alkyne intermediates can be synthesized by reacting a parent molecule with propagyl bromide. Similarly, azide intermediates can be generated from alcohols by converting the hydroxyl group into a good leaving group (e.g., a tosylate) and subsequent substitution with sodium azide (NaN₃). frontiersin.org In some protocols, the organic azide is generated in situ from an aniline (B41778) or an alkyl halide, which avoids the isolation of potentially hazardous low-molecular-weight azides. iosrjournals.orgmdpi.com The synthesis of chiral azidomethaneboronates as precursors for click chemistry further demonstrates the advanced preparation of intermediates for creating novel triazole structures. nih.gov

Considerations for Yield and Purity in Synthesis

Optimizing the yield and ensuring the high purity of this compound and its analogues requires careful consideration of several factors throughout the synthetic process. These include reaction conditions, the choice of catalyst and ligands, and the methods used for purification.

Reaction Conditions:

The yield of the CuAAC reaction can be significantly influenced by temperature, reaction time, and the stoichiometry of the reactants. While many CuAAC reactions proceed efficiently at room temperature, in some cases, gentle heating can increase the reaction rate and improve the yield. frontiersin.orgacs.org However, excessive temperatures should be avoided as they can lead to the formation of byproducts. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the limiting reagent.

A slight excess of one of the reactants, often the alkyne, may be used to drive the reaction to completion and maximize the yield of the desired triazole. nih.gov The choice of solvent also plays a crucial role. While aqueous solvent systems are often preferred for their green chemistry credentials, the solubility of the reactants, particularly for more complex aromatic substrates, may necessitate the use of organic solvents or co-solvent mixtures. nih.govmdpi.com

Catalyst and Ligand Effects:

The nature of the copper catalyst and the presence of ligands are pivotal in determining both the yield and purity of the final product. While simple copper salts can effectively catalyze the reaction, the use of ligands can stabilize the copper(I) oxidation state, preventing its disproportionation and oxidation, thereby enhancing the catalytic efficiency and leading to higher yields. nih.govbeilstein-journals.org Various ligands, including nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and phosphine (B1218219) ligands, have been shown to accelerate the reaction and improve its robustness. beilstein-journals.org

The choice of catalyst can also impact the potential for copper contamination in the final product. Heterogeneous catalysts, such as copper nanoparticles supported on various materials, have been developed to facilitate easier removal of the catalyst from the reaction mixture, leading to higher purity of the triazole product. soton.ac.uk

Purification Strategies:

After the reaction is complete, purification is essential to remove any unreacted starting materials, byproducts, and the copper catalyst. Common purification techniques for 1,4-disubstituted 1,2,3-triazoles include column chromatography on silica (B1680970) gel and recrystallization. nih.govnih.gov

A significant challenge in the purification of triazoles synthesized via CuAAC is the removal of residual copper, as the triazole ring can coordinate with copper ions. researchgate.net Washing the organic extract with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to remove copper ions. researchgate.net Filtering the product solution through a pad of activated carbon has also been suggested as a method to reduce copper contamination. researchgate.net For crystalline products, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. nih.gov

Potential Byproducts:

While the CuAAC reaction is highly regioselective for the formation of the 1,4-disubstituted isomer, the formation of the 1,5-regioisomer can occur, particularly under thermal conditions without a copper catalyst. organic-chemistry.org However, with copper catalysis, the formation of the 1,5-isomer is generally minimal. Other potential impurities can arise from side reactions of the starting materials or the product under the reaction conditions. For instance, in the synthesis of more complex analogues, side reactions involving other functional groups on the starting materials can occur. Careful control of the reaction conditions is crucial to minimize the formation of such byproducts.

Below are interactive data tables summarizing typical reaction conditions and yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are analogous to the synthesis of this compound.

Table 1: Representative Reaction Conditions for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Catalyst SystemSolventTemperature (°C)Typical Reaction Time (h)
CuSO₄ / Sodium Ascorbatet-BuOH / H₂ORoom Temperature4 - 12
CuICH₃CNRoom Temperature6 - 18
Cu/C (heterogeneous)DCM1102 - 4
CuBr / McM-41 (heterogeneous)-1101 - 2
[CuI(PPh₃)]₄ / L₁H₂O / Organic Co-solventRoom Temperature1 - 5

Table 2: Reported Yields for the Synthesis of Various 1,4-Disubstituted 1,2,3-Triazoles

Aryl AzideAlkyneYield (%)Reference
PhenylazidePhenylacetylene95 nih.gov
4-NitrophenylazidePhenylacetylene92 nih.gov
Benzyl AzideEthyl Propiolate90 frontiersin.org
3-AzidobenzonitrilePhenylacetylene>90 (typical)General Knowledge
Various Aryl AzidesVarious Terminal Alkynes75-96 frontiersin.orgacs.org

Structural Elucidation and Advanced Characterization Techniques for 3 1h 1,2,3 Triazol 1 Yl Benzonitrile Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of 3-(1H-1,2,3-triazol-1-yl)benzonitrile derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For derivatives of this compound, characteristic signals are observed for the protons of the triazole and benzonitrile (B105546) rings. In a complex derivative, 3-(4-((2-((4-(3,3-Dimethylbutyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, the proton on the triazole ring appears as a singlet around 8.52 ppm nih.gov. The protons on the benzonitrile ring typically appear as multiplets in the aromatic region, between 7.71 and 8.24 ppm nih.gov.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound derivatives, distinct signals are expected for the carbons of the benzonitrile and triazole rings. Based on related structures, the carbon atoms of the triazole ring are expected to resonate in the range of 119-149 ppm rsc.org. The carbons of the benzonitrile ring, including the cyano group, will have characteristic shifts in the aromatic region (approximately 110-140 ppm) and the nitrile carbon appearing at a distinct downfield shift.

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Triazole-H ~8.5 Triazole-C ~120-150
Benzonitrile-H ~7.7-8.2 Benzonitrile-C ~110-140
Cyano-C ~115-120

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, intense peak in the region of 2220-2260 cm⁻¹. The 1,2,3-triazole ring exhibits several characteristic vibrations, including C-H stretching around 3100-3150 cm⁻¹, N=N stretching, and ring stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching from the benzonitrile ring is expected above 3000 cm⁻¹, while C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretching 2220-2260
C-H (Triazole) Stretching 3100-3150
C-H (Aromatic) Stretching >3000
C=C (Aromatic) Stretching 1450-1600
N=N (Triazole) Stretching 1400-1500

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₆N₄, with a molecular weight of approximately 170.17 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu nih.gov. Therefore, a significant peak at M-28 would be expected in the mass spectrum of this compound. Other fragment ions may arise from the cleavage of the benzonitrile ring.

Ion m/z (expected) Description
[M]⁺ 170 Molecular Ion
[M-N₂]⁺ 142 Loss of Nitrogen from Triazole Ring

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,2,3-triazole derivatives provides insight into the expected molecular conformation nih.govnih.gov. The 1,2,3-triazole ring is planar, as is the benzonitrile ring. The dihedral angle between these two rings will be a key conformational feature. In similar structures, such as 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, the dihedral angle between the benzotriazole (B28993) system and the benzene (B151609) ring is 75.02° nih.gov. This significant twist is likely due to steric hindrance between the two ring systems.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular interactions. For this compound derivatives, several types of non-covalent interactions are expected to play a crucial role in the crystal lattice.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives with appropriate functional groups can form hydrogen bonds. For instance, in related triazole compounds, hydrogen bonds can form between a donor group and the nitrogen atoms of the triazole ring nih.gov.

π-π Stacking: The aromatic benzonitrile and triazole rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant force in the crystal packing of many aromatic compounds mdpi.com. The distances between stacked rings are typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: Weak hydrogen bonds between a C-H bond and the π-system of an aromatic ring are also common in the crystal structures of such compounds. In the crystal structure of 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, molecules are linked into chains via C-H···π interactions nih.gov.

Interaction Type Description Typical Distance/Geometry
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (e.g., N). Dependent on donor/acceptor.
π-π Stacking Attraction between aromatic rings. Parallel-displaced or T-shaped, ~3.3-3.8 Å separation.
C-H···π Interaction Weak hydrogen bond between a C-H bond and a π-system. H to ring centroid distance ~2.5-3.0 Å.

Computational Chemistry and Theoretical Studies on 3 1h 1,2,3 Triazol 1 Yl Benzonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and other important chemical characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including those with biological receptors. For phenyl-1,2,3-triazole derivatives, the nitrogen atoms of the triazole ring are typically electron-rich, while the hydrogen atoms are electron-deficient, suggesting their potential involvement in hydrogen bonding.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the distribution of electrons in various energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.

For 4-phenyl-1,2,3-triazole derivatives, the HOMO is typically located on the phenyl ring, while the LUMO is centered on the triazole ring. nih.gov This distribution of frontier orbitals suggests that the phenyl ring is the primary site for electrophilic attack, while the triazole ring is more susceptible to nucleophilic attack. The HOMO-LUMO gap for these types of compounds can be modulated by introducing different substituents on the phenyl ring, which in turn affects their chemical and biological properties. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenyl-triazole C^N-6.2-1.05.2
Phenyl-triazolylidene C^C-5.7-1.54.2
This table presents representative frontier molecular orbital energies for different types of phenyl-triazole ligands, illustrating how structural changes can influence electronic properties. Data sourced from studies on related iridium complexes. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, binds to a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. For 1,2,3-triazole derivatives, these interactions typically include:

Hydrogen bonds: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while any N-H or O-H groups on the ligand can act as hydrogen bond donors. biointerfaceresearch.com

π-π stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions with aromatic amino acid residues in the protein's active site, such as phenylalanine, tyrosine, and tryptophan.

Studies on biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the PD-1/PD-L1 pathway have shown that the triazole moiety plays a crucial role in forming hydrogen bonds and improving the solubility of the compounds. nih.gov

Binding Affinity Predictions

In addition to predicting the binding mode, docking simulations can also estimate the binding affinity of a ligand for its target protein. This is often expressed as a docking score or a predicted inhibitory constant (Ki). A lower docking score or Ki value generally indicates a stronger binding affinity. For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives targeting COX-2, docking studies have been used to predict their binding scores and selectivity. nih.gov

Furthermore, the inhibitory activity of these compounds is often evaluated experimentally, and the results can be correlated with the computational predictions. For instance, a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and their inhibitory activity against PD-1/PD-L1 was measured. nih.gov The compound with the most potent activity (IC50 = 8.52 μM) was found to interact well with the PD-L1 dimer in docking studies. nih.gov

CompoundTargetPredicted Binding Affinity (Docking Score)Experimental Activity (IC50)
Biphenyl-triazole-benzonitrile derivative 7PD-1/PD-L1Not explicitly stated, but good interaction with PD-L1 dimer8.52 μM
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivative 16COX-249.1 (GoldScore)Not specified in the provided text
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivative 24COX-258.1 (GoldScore)Not specified in the provided text
This table showcases examples of predicted binding affinities and experimental activities for triazole derivatives, highlighting the utility of computational methods in drug design. nih.govnih.gov

Advanced Computational Analyses

Beyond standard DFT and docking, more advanced computational methods can provide deeper insights into the properties and behavior of molecules. For triazole derivatives, techniques such as Hirshfeld surface analysis and PIXEL energy calculations have been used to quantitatively analyze intermolecular interactions in the crystalline state. bohrium.com Hirshfeld surface analysis allows for the visualization and quantification of different types of intermolecular contacts, while PIXEL calculations provide detailed energy breakdowns of these interactions. bohrium.com While specific advanced computational analyses for 3-(1H-1,2,3-triazol-1-yl)benzonitrile are not widely reported, the application of such methods could further elucidate its solid-state properties and polymorphism, which are important considerations in pharmaceutical development.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it defines a unique surface for a molecule. This surface is color-mapped to highlight different types of close contacts with neighboring molecules, providing a detailed picture of the crystal packing forces.

For triazole-containing compounds, Hirshfeld analysis reveals the significance of hydrogen bonds and van der Waals forces in their crystal packing. nih.govnih.gov In studies of related, more complex triazole derivatives, the analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.govnih.govresearchgate.net For example, in the crystal structure of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate, H···H interactions account for over half of the intermolecular contacts. nih.govnih.gov

The key interactions identified through Hirshfeld analysis for related triazole structures include:

H···H contacts: These are typically the most abundant, representing van der Waals forces. nih.govresearchgate.net

O···H/H···O and N···H/H···N contacts: These indicate the presence of hydrogen bonds, which are crucial directional interactions that influence molecular conformation and crystal architecture. nih.govresearchgate.net

Interaction TypeRepresentative Percentage ContributionReference
H···H52.1% - 68.3% nih.govnih.govresearchgate.net
C···H/H···C10.4% - 23.8% nih.govnih.govresearchgate.net
N···H/H···N15.7% researchgate.net
O···H/H···O11.2% nih.govnih.gov

Note: The data presented is for related triazole derivatives to illustrate the types of interactions quantified by Hirshfeld Surface Analysis.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization of weak, non-covalent interactions in three-dimensional space. nih.govresearchgate.net This method is based on the electron density (ρ) and its reduced density gradient (s). nih.govmdpi.com By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. mdpi.com

The resulting 3D visualization uses colored isosurfaces to represent different types of interactions:

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions like van der Waals forces. nih.gov

Red surfaces signify repulsive interactions, such as steric clashes between atoms in close proximity. nih.gov

The strength of the interaction is often indicated by the intensity of the color. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. nih.gov

For aromatic and heterocyclic systems like this compound, NCI analysis is particularly useful for identifying key interactions that determine molecular conformation and potential binding modes to biological targets. These can include intramolecular hydrogen bonds, π-stacking interactions between aromatic rings, and van der Waals contacts. researchgate.net This visualization provides a qualitative, yet powerful, understanding of the spatial distribution and nature of the forces holding a molecular assembly together. researchgate.netmdpi.com

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the context of drug discovery and development, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological parameters before a compound is synthesized, saving time and resources. mdpi.compensoft.net For novel triazole derivatives, ADMET predictions help to assess their potential as drug candidates. mdpi.comekb.eg

Several key parameters are evaluated:

Absorption: Human Intestinal Absorption (HIA) predicts the extent to which a compound will be absorbed from the gut into the bloodstream. mdpi.com

Distribution: Blood-Brain Barrier (BBB) penetration is a crucial parameter, indicating whether a compound can cross the protective barrier of the central nervous system. mdpi.com This is desirable for drugs targeting the brain but undesirable for others to avoid CNS side effects.

Metabolism: Cytochrome P450 (CYP450) enzyme inhibition is predicted, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Parameters such as AMES toxicity (predicting mutagenic potential) and carcinogenicity are assessed to flag potential long-term adverse effects. mdpi.com

Studies on various 1,2,3-triazole-based compounds have shown that they often exhibit good predicted absorption properties. mdpi.com Many are predicted to be non-mutagenic and non-carcinogenic. mdpi.com However, properties like BBB permeability can vary significantly depending on the specific substitutions on the triazole scaffold. mdpi.comekb.eg

ADMET ParameterPredicted Value/OutcomeSignificanceReference
Human Intestinal Absorption (HIA)Good (e.g., >99%)High potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) PermeabilityOften predicted as non-permeableReduced potential for central nervous system side effects. mdpi.com
AMES ToxicityNegativeSuggests the compound is likely non-mutagenic. mdpi.com
CarcinogenicityNegativeIndicates a lower risk of causing cancer. mdpi.com

Note: This table presents typical predicted ADMET properties for various novel 1,2,3-triazole derivatives as reported in the scientific literature.

Future Research Directions and Perspectives for 3 1h 1,2,3 Triazol 1 Yl Benzonitrile

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile derivatives often utilizes well-established methods such as the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.govmdpi.com A common route involves the reaction of 3-azidobenzonitrile (B2877565) with a suitable alkyne. acs.org For instance, the synthesis of a key intermediate for PD-1/PD-L1 inhibitors involved the reaction of 3-azidobenzonitrile with an O-acetylenic derivative in the presence of a copper (II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. acs.org

Future research should focus on optimizing these synthetic strategies to improve yield, reduce reaction times, and enhance selectivity. The exploration of alternative catalytic systems, such as different copper sources or the use of other metals, could lead to more efficient and environmentally friendly processes. scholarsresearchlibrary.com Moreover, the development of one-pot or tandem reactions that combine multiple synthetic steps could streamline the production of complex derivatives.

Solvent-free reaction conditions and the use of unconventional energy sources like microwave or ultrasound irradiation have shown promise in the synthesis of other benzotriazole (B28993) derivatives, offering advantages such as shorter reaction times and simpler work-up procedures. scholarsresearchlibrary.com Applying these green chemistry principles to the synthesis of this compound and its analogs could represent a significant step forward.

Table 1: Comparison of Synthetic Approaches for Triazole Derivatives

Advanced Computational and Mechanistic Investigations of Biological Interactions

Computational studies, such as molecular docking, have already provided initial insights into how derivatives of this compound interact with biological targets like PD-L1. nih.gov These studies suggest that the compounds can effectively bind to the dimerization interface of PD-L1, similar to other known inhibitors. nih.gov

The next frontier in this area involves the application of more sophisticated computational methods to gain a deeper, more dynamic understanding of these interactions. Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes in both the ligand and the target protein upon binding, providing a more realistic picture of the binding event over time. nih.gov Quantum chemical calculations can elucidate the electronic properties of the molecule and the nature of the non-covalent interactions that govern binding affinity and selectivity. nih.gov

Furthermore, spectroscopic techniques combined with computational modeling can offer experimental validation of the predicted binding modes. nih.gov Studies on other triazole compounds have successfully used fluorescence and UV-Vis spectroscopy to investigate their binding to blood proteins like human serum albumin. nih.gov A similar approach could be used to study the interaction of this compound derivatives with their intended targets and to identify potential off-target interactions.

Table 2: Computational and Biophysical Techniques for Studying Biological Interactions

Expansion of Research into Diverse Academic Applications Beyond Current Scope

While the focus on this compound has been primarily within the realm of cancer immunotherapy, the broader class of 1,2,3-triazole-containing compounds has demonstrated a wide range of biological activities. researchgate.net This suggests that the core scaffold of this compound could be a valuable starting point for developing agents for other diseases.

Future research should aim to explore the potential of this compound and its derivatives in other therapeutic areas. For example, various triazole derivatives have been investigated as carbonic anhydrase-II inhibitors, antitrypanosomatid agents for Chagas disease, and xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.govnih.govresearchgate.net Screening libraries of this compound analogs against these and other targets could uncover novel biological activities.

Beyond medicinal chemistry, triazole compounds are also utilized in materials science. evitachem.com The unique electronic and structural properties of the triazole ring make it a candidate for incorporation into polymers, coordination complexes, and other advanced materials. Investigating the photophysical and electronic properties of this compound and its derivatives could open up new avenues of research in materials science and chemical biology. evitachem.com

Table 3: Potential Academic Applications for this compound Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-1,2,3-triazol-1-yl)benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, a 95% yield was achieved by reacting azides with terminal alkynes under CuSO₄/Na-ascorbate catalysis in THF/water (1:1) . Optimization strategies include:

  • Catalyst loading : Adjusting Cu(I) concentrations (e.g., 0.2 equiv. CuSO₄) to balance reactivity and side reactions .
  • Solvent systems : Polar aprotic solvents like DMF or THF improve regioselectivity and solubility .
  • Temperature : Room temperature to mild heating (50–60°C) minimizes decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Key Techniques :

  • ¹H/¹³C NMR : The triazole proton appears as a singlet at δ ~8.08 ppm, while the benzonitrile carbons resonate at δ ~114.1 ppm (CN) and δ ~137.5 ppm (aromatic C) .
  • IR Spectroscopy : A sharp C≡N stretch at ~2230 cm⁻¹ and triazole ring vibrations at ~1601 cm⁻¹ confirm functional groups .
  • Melting Point : Reported as 130.5–132°C, with deviations indicating impurities .
    • Validation : Cross-reference with elemental analysis (e.g., %C: 63.52 vs. 63.55 observed) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory activity (e.g., xanthine oxidase inhibition)?

  • SAR Insights :

  • Substituent Effects : Derivatives with pyridinyl-triazole moieties (e.g., 5-(4-pyridin-4-yl-triazol-1-yl)benzonitrile) show IC₅₀ values of 6.7–8.1 μM against xanthine oxidase, attributed to π-π stacking and hydrogen bonding with the enzyme .
  • Bioisosteric Replacement : Replacing benzonitrile with tetrazole (e.g., 8-{1-[3-(1H-tetrazol-5-yl)benzyl]-triazol-4-yl}-quinolin-4-one) improves solubility while retaining activity .
    • Experimental Design : Use molecular docking to prioritize substituents at the triazole 4-position, followed by in vitro assays .

Q. What strategies resolve discrepancies in biological activity data between structurally similar triazole derivatives?

  • Approaches :

  • Purity Assessment : Re-evaluate synthesis (e.g., via HPLC) to exclude byproducts like regioisomeric 1,5-triazoles, which may have divergent activity .
  • Assay Conditions : Standardize enzyme inhibition protocols (e.g., xanthine oxidase pH 7.4, 25°C) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ trends across studies; e.g., electron-withdrawing groups (CN) enhance activity over electron-donating groups (OCH₃) .

Q. How can click chemistry be adapted to introduce diverse functional groups onto the triazole ring while maintaining regioselectivity?

  • Regioselective Modifications :

  • Catalyst Systems : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts yield 1,5-isomers for orthogonal diversification .
  • Post-Functionalization : React the triazole N-H (if unsubstituted) with electrophiles (e.g., alkyl halides) or perform cross-coupling (e.g., Suzuki-Miyaura) on halogenated triazoles .
    • Case Study : 4-(3-Azido-pyrazol-1-yl)benzonitrile was functionalized with phenylacetylene via CuAAC to yield 4-(5-methyl-3-(4-phenyl-triazol-1-yl)-pyrazol-1-yl)benzonitrile (326.35 g/mol) with 69% yield .

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